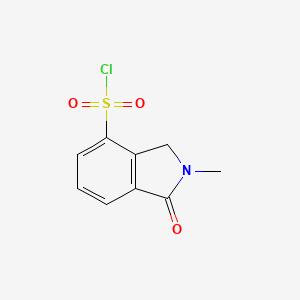

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride

Description

Properties

Molecular Formula |

C9H8ClNO3S |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

2-methyl-1-oxo-3H-isoindole-4-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3 |

InChI Key |

GQKQFWDYHSDILC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of This compound generally involves two major steps:

- Formation of the isoindolinone core with a methyl substituent at position 2.

- Introduction of the sulfonyl chloride group at position 4 of the isoindolinone ring.

This typically requires initial construction or procurement of the isoindolinone intermediate, followed by regioselective sulfonation and chlorination.

Isoindolinone Core Synthesis

The isoindolinone nucleus can be synthesized via intramolecular cyclization of substituted aniline derivatives or through palladium-catalyzed cyclization reactions of suitable precursors.

Palladium-catalyzed cyclization : As reported in literature, palladium catalysts such as Pd2(dibenzylideneacetone)3 (Pd2(dba)3) can facilitate intramolecular C–N bond formation to construct the isoindolinone ring system efficiently. For example, o-(2,2-dibromovinyl)phenylacetanilides undergo palladium-catalyzed domino coupling and cyclization to form indoline and isoindolinone derivatives with high selectivity and yield.

Suzuki–Miyaura cross-coupling : This method is used for functionalizing the isoindolinone core, enabling the installation of substituents such as methyl groups at C-2. Boronic esters of isoindolinone derivatives react with aryl or alkyl halides under palladium catalysis to afford substituted isoindolinones.

Sulfonylation and Chlorination to Form Sulfonyl Chloride

The critical step in synthesizing the sulfonyl chloride functionality involves sulfonation of the aromatic ring followed by chlorination of the sulfonic acid group to yield the sulfonyl chloride.

Sulfonation : Aromatic sulfonation is typically performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions to introduce the sulfonyl group at the desired position (position 4 on the isoindolinone ring). The regioselectivity is influenced by the electronic nature of substituents on the aromatic ring.

Chlorination : The resulting sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or direct chlorosulfonation using chlorosulfonic acid, which simultaneously sulfonates and chlorinates the aromatic ring.

Representative Synthetic Route

Alternative Methods and Catalytic Systems

InCl3-Catalyzed Reactions : Although primarily used for multi-component reactions in heterocyclic synthesis, indium(III) chloride (InCl3) catalysis under ultrasound irradiation has shown to enhance reaction rates and yields in sulfonylation-like transformations, suggesting potential for optimization in sulfonyl chloride preparation.

Ultrasound Irradiation : Application of ultrasound can accelerate sulfonation and chlorination reactions by enhancing mass transfer and reaction kinetics, potentially reducing reaction times and improving yields.

Analytical and Purification Techniques

Purification : The crude sulfonyl chloride product is typically purified by recrystallization from ethanol or ethyl acetate or by silica gel chromatography to remove unreacted starting materials and byproducts.

Characterization : Confirmation of the sulfonyl chloride group and isoindolinone structure is achieved via NMR (¹H and ¹³C), IR spectroscopy (noting characteristic S=O and S–Cl stretches), and mass spectrometry.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Challenges |

|---|---|---|---|

| Isoindolinone core formation | Pd-catalyzed intramolecular cyclization | High regioselectivity and yield | Requires palladium catalyst |

| Sulfonation | Chlorosulfonic acid, low temperature | Direct sulfonation at aromatic ring | Control of regioselectivity needed |

| Chlorination | SOCl2 or PCl5, reflux | Efficient conversion to sulfonyl chloride | Handling of corrosive reagents |

| Alternative catalysis | InCl3 catalysis under ultrasound | Faster reactions, greener approach | Requires optimization for this substrate |

Research Findings and Literature Insights

The palladium-catalyzed cyclization approach is well-documented for preparing isoindolinone derivatives with high efficiency and selectivity, providing a robust platform for subsequent functionalization.

Sulfonyl chloride formation via chlorosulfonic acid is a classical method but requires careful temperature control to avoid polysulfonation and degradation.

Recent advances in catalysis and green chemistry, such as the use of InCl3 under ultrasound irradiation, offer promising avenues to improve reaction efficiency and environmental footprint, though specific application to this compound requires further exploration.

Suzuki–Miyaura cross-coupling reactions have been successfully used to install substituents on the isoindolinone core, enabling structural diversity that may facilitate sulfonyl chloride introduction.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride (–SO₂Cl) group is highly reactive toward nucleophiles, enabling diverse transformations:

Electrophilic Aromatic Substitution (EAS)

The isoindole ring may undergo EAS, though the electron-withdrawing sulfonyl chloride group deactivates the aromatic system, directing substitutions to specific positions:

-

Nitration/Halogenation : Likely occurs at the less deactivated positions (e.g., C5 or C7 of the isoindole ring) under strong acidic conditions.

-

Friedel-Crafts Alkylation/Acylation : Limited due to deactivation but possible with highly reactive electrophiles (e.g., acyl triflates) .

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (–SH) or sulfinic acid (–SO₂H) under controlled conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Thiol (–SH) |

| Zn/HCl | Aqueous HCl | Sulfinic acid (–SO₂H) |

The isoindole carbonyl group (1-oxo) may also be reduced to a secondary alcohol (–CHOH) using agents like NaBH₄.

Cross-Coupling Reactions

The aromatic chloride (if present) or sulfonyl chloride group can participate in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Requires conversion to a boronic ester precursor (e.g., via Miyaura borylation) .

-

Buchwald-Hartwig Amination : Facilitates C–N bond formation at halogenated positions .

Heterocycle Functionalization

The isoindole core allows further modifications:

-

Ring Expansion : Reaction with diazo compounds to form fused bicyclic systems.

-

Oxidation : The 1-oxo group may be oxidized to a carboxylic acid under strong oxidizers (e.g., KMnO₄).

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HCl .

-

Photolysis : UV light induces homolytic cleavage of S–Cl bonds, forming radicals .

Key Research Findings

-

Sulfonamides derived from isoindole sulfonyl chlorides show PARP enzyme inhibition in cancer therapeutics.

-

Cross-coupling strategies (e.g., Suzuki reactions) enable modular derivatization for structure-activity relationship (SAR) studies .

-

Hydrolysis to sulfonic acids enhances water solubility, critical for pharmacokinetic optimization .

Scientific Research Applications

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

Biological Studies: Used in the study of enzyme inhibition and protein interactions.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride involves its interaction with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamide

- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

Uniqueness

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is unique due to its sulfonyl chloride group, which makes it highly reactive and useful in various chemical transformations. This reactivity distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.

Biological Activity

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H10ClN2O3S

- Molecular Weight: 264.72 g/mol

- CAS Number: 926307-72-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been noted for its ability to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methyl-1-oxo-2,3-dihydro-1H-isoindole derivatives exhibit significant anticancer properties. For instance, they have shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.

Neuroprotective Effects

Preliminary studies suggest that 2-methyl-1-oxo-2,3-dihydro-1H-isoindole derivatives may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of isoindole derivatives, including 2-methyl-1-oxo-2,3-dihydro-1H-isoindole compounds. The results showed that these compounds effectively inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents against cancer .

Case Study 2: Anti-inflammatory Properties

In a research article focusing on inflammatory diseases, it was found that the administration of isoindole derivatives reduced the levels of TNF-alpha and IL-6 in a murine model of arthritis. This indicates a promising role for these compounds in treating inflammatory conditions .

Q & A

Q. Basic Research Focus

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.

- OSHA compliance : Document exposure risks and maintain air sampling records .

How is this sulfonyl chloride utilized as a reagent in multi-step syntheses?

Advanced Research Focus

It serves as a versatile electrophile for sulfonamide/sulfonate formation:

- Nucleophilic substitution : React with amines (e.g., anilines) in anhydrous THF/DMF at 0–25°C.

- Catalytic bases : Use DMAP or TEA to enhance reactivity with alcohols.

- Workup : Extract unreacted starting material with ethyl acetate/water to isolate products .

What are the stability considerations for long-term storage?

Q. Basic Research Focus

- Storage conditions : Desiccate at –20°C under argon to prevent hydrolysis.

- Stability monitoring : Regular HPLC checks for degradation (e.g., free sulfonic acid formation).

How does electronic modulation of the isoindole core affect reactivity?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., oxo, sulfonyl) increase electrophilicity at the sulfonyl chloride.

- Steric effects : Methyl substitution at position 2 may hinder nucleophilic attack; computational modeling (DFT) can predict reactive sites .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Heat dissipation : Use jacketed reactors for controlled temperature during exothermic steps.

- Purification : Switch from precipitation to column chromatography (e.g., silica gel, hexane/EtOAc).

- Yield reproducibility : Statistical design of experiments (DoE) to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.